Trimeprazine Tartrate

説明

特性

IUPAC Name |

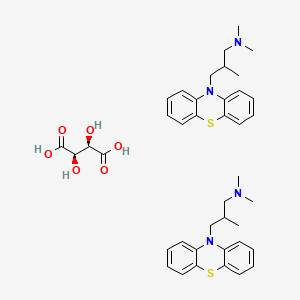

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZJIYUOOJLBAU-CEAXSRTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4330-99-8 | |

| Record name | Trimeprazine tartrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alimemazine tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEPRAZINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trimeprazine Tartrate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine (B1682546) tartrate, also known as alimemazine, is a first-generation antihistamine of the phenothiazine (B1677639) class with a multifaceted pharmacological profile.[1][2] While primarily recognized for its potent histamine (B1213489) H1 receptor antagonism, its therapeutic efficacy as an antipruritic, sedative, and antiemetic agent is augmented by its interactions with other key neurotransmitter systems.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning trimeprazine's action, supported by quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways and relevant experimental workflows.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action for trimeprazine is competitive antagonism of the histamine H1 receptor.[2][6] In allergic and inflammatory responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types, including vascular endothelial cells and sensory neurons. This interaction triggers the characteristic symptoms of pruritus (itching), vasodilation, and increased capillary permeability.[3]

Trimeprazine competitively binds to H1 receptors, preventing histamine from activating them and thereby blocking the downstream signaling cascade responsible for these allergic symptoms.[2] This high-affinity interaction is the foundation of its potent antihistaminic and antipruritic effects.[6][7]

Secondary Pharmacological Actions

Trimeprazine's broad clinical utility, particularly its sedative and antiemetic effects, stems from its activity at other receptor sites.[3][8]

-

Anticholinergic Activity: Trimeprazine acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][9] This blockade of parasympathetic nerve impulses contributes to its sedative effects and is responsible for common side effects such as dry mouth and blurred vision.[3][10]

-

Antidopaminergic Activity: As a phenothiazine derivative, trimeprazine exhibits antagonist activity at dopamine (B1211576) D2 receptors.[3][4][11] This action, particularly within the chemoreceptor trigger zone (CTZ) of the brainstem, is the primary mechanism for its antiemetic properties, making it effective against nausea and vomiting.[3]

-

Antiserotonergic Activity: There is evidence to suggest that trimeprazine also interacts with serotonin (B10506) (5-HT) pathways, which may contribute to its sedative and anxiolytic properties.[3][8][12] However, the specific interactions with 5-HT receptor subtypes are less well-characterized compared to its effects on histaminic and cholinergic systems.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of trimeprazine.

| Parameter | Receptor/Assay | Value | Reference |

| Binding Affinity (Ki) | Histamine H1 Receptor | 0.72 nM | [7][9] |

| Muscarinic Acetylcholine Receptors (mAChRs) | 38 nM | [7][9] | |

| Functional Potency (IC50) | Inhibition of anti-IgE-induced histamine release | 19 nM | [9] |

| Functional Potency (RC50) | Induction of histamine release | 1.03 µM | [9] |

| Antiviral Activity (EC50) | SARS-CoV-2 replication in Vero E6 cells | 1.76 µM | [9] |

| Cytotoxicity (CC50) | Vero E6 cells | 19.73 µM | [9] |

Signaling Pathways and Logical Relationships

Visual diagrams are provided below to illustrate the key mechanisms of trimeprazine.

References

- 1. Alimemazine - Wikipedia [en.wikipedia.org]

- 2. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Mechanism of action of antipruritic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C40H50N4O6S2 | CID 441236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimeprazine [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

The Neuropharmacological Landscape of Trimeprazine Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine Tartrate, a phenothiazine (B1677639) derivative, exerts its primary pharmacodynamic effects within the central nervous system (CNS) through the antagonism of histamine (B1213489) H1 and dopamine (B1211576) D2 receptors.[1] These interactions underpin its clinical utility as an agent with sedative, anxiolytic, and antiemetic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in the CNS, detailing its molecular mechanisms of action, receptor binding affinities, and downstream signaling pathways. This document also includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows to facilitate further research and drug development.

Core Mechanism of Action in the CNS

This compound's effects on the CNS are multifaceted, arising from its interaction with several key neurotransmitter systems.

Histamine H1 Receptor Antagonism

Trimeprazine is a potent antagonist of the histamine H1 receptor.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to significant effects on H1 receptors within the CNS.[3] Blockade of these G-protein coupled receptors (GPCRs) is the primary mechanism behind its sedative and hypnotic effects.[4] Like many other H1-antihistamines, Trimeprazine likely acts as an inverse agonist, stabilizing the inactive conformation of the H1 receptor and reducing its constitutive activity.[3][5]

Dopamine D2 Receptor Antagonism

A crucial component of Trimeprazine's pharmacological profile is its antagonism of dopamine D2 receptors.[1][2] This action is characteristic of phenothiazine derivatives and contributes to the drug's antiemetic and sedative properties.[2][6] By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, Trimeprazine effectively suppresses nausea and vomiting.[6] Its D2 receptor antagonism in other brain regions is also thought to contribute to its sedative and anxiolytic effects.[1]

Other Receptor Interactions

Trimeprazine also exhibits activity at other CNS receptors, which contributes to its broad pharmacological effects and side effect profile. It has known anticholinergic properties due to its antagonism of muscarinic acetylcholine (B1216132) receptors.[2] Additionally, interactions with serotonin (B10506) and α-adrenergic receptors have been reported, which may play a role in its sedative and anxiolytic actions.[2][7]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinities of Trimeprazine and related phenothiazine compounds for key CNS receptors. While specific Ki values for Trimeprazine at dopamine, serotonin, and adrenergic receptors are not widely reported, the data for structurally similar compounds provide a valuable comparative context.

| Compound | Receptor Target | Ki (nM) | Assay Type | Source |

| Trimeprazine | Histamine H1 | 0.72 | Radioligand Binding Assay | [8][9] |

| Trimeprazine | Muscarinic Acetylcholine | 38 | Radioligand Binding Assay | [8] |

| Chlorpromazine | Dopamine D2 | 3.1 | Radioligand Binding Assay | [9] |

| Fluphenazine | Dopamine D2 | 0.8 | Radioligand Binding Assay | [9] |

| Perphenazine | Dopamine D2 | 0.6 | Radioligand Binding Assay | [9] |

| Promethazine | Dopamine D2 | 16 | Radioligand Binding Assay | [9] |

| Chlorpromazine | α1-Adrenergic | - | Radioligand Binding Assay | [10] |

| Risperidone | 5-HT2A | - | Radioligand Binding Assay | [11] |

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways in the CNS

Trimeprazine's antagonism of H1 and D2 receptors initiates distinct intracellular signaling cascades.

Histamine H1 Receptor Signaling

Histamine H1 receptors are Gq/11-coupled GPCRs. Their blockade by Trimeprazine inhibits the activation of phospholipase C (PLC), which in turn prevents the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are predominantly coupled to Gi/o proteins. Trimeprazine's antagonism of these receptors prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels and subsequent downstream effectors like protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein). This pathway is crucial in regulating neuronal excitability and gene expression.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for a target CNS receptor (e.g., Dopamine D2).

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human recombinant receptor of interest (e.g., Dopamine D2).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following reactions in a final volume of 200 µL:

-

Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known competing ligand (e.g., 10 µM haloperidol (B65202) for D2 receptors).

-

Competition: Membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: cAMP Measurement

This protocol measures the effect of this compound on dopamine-mediated inhibition of cAMP production in cells expressing D2 receptors.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture:

-

Plate cells expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in a suitable multi-well plate and grow to near confluence.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of dopamine (the agonist) to all wells except the basal control.

-

Simultaneously or shortly after, add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a suitable method such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter assay.

-

-

Data Analysis:

-

Normalize the data to the control wells (forskolin alone and forskolin + dopamine).

-

Plot the percentage of inhibition of the dopamine response versus the logarithm of the this compound concentration.

-

Determine the IC50 value for Trimeprazine's ability to antagonize the dopamine-induced inhibition of cAMP production using non-linear regression.

-

Conclusion

This compound's pharmacodynamic profile in the CNS is characterized by its potent antagonism of histamine H1 and dopamine D2 receptors, with additional interactions at muscarinic, serotonergic, and adrenergic receptors. These actions on G-protein coupled receptors modulate key intracellular signaling pathways, including the PLC/IP3/DAG and cAMP/PKA/CREB cascades, ultimately influencing neuronal activity and producing its sedative, anxiolytic, and antiemetic effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the nuanced neuropharmacological properties of this compound and for the development of novel therapeutics targeting these CNS pathways. A more detailed quantification of its binding affinities at a wider range of CNS receptors would further refine our understanding of its mechanism of action and side-effect profile.

References

- 1. Electrophysiological and biochemical studies on enhancement of desensitization by phenothiazine neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenothiazine depression of approach and avoidance behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting protein kinases in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. criver.com [criver.com]

- 9. An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 2a (5-HT2a) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Synthesis and Characterization of Trimeprazine Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Trimeprazine Tartrate, a first-generation antihistamine of the phenothiazine (B1677639) class. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualizations to support further research and application.

Introduction

Trimeprazine, also known as Alimemazine, is a phenothiazine derivative recognized for its antihistaminic, sedative, antiemetic, and antipruritic properties. It functions primarily as an antagonist of histamine (B1213489) H1 receptors, but also exhibits activity at muscarinic acetylcholine (B1216132) receptors and dopamine (B1211576) D2 receptors, contributing to its diverse pharmacological effects.[1][2] Trimeprazine is typically administered as a tartrate salt to enhance its solubility and bioavailability. This guide outlines the synthesis of this compound and details the analytical methods for its characterization.

Synthesis of this compound

The synthesis of Trimeprazine is primarily achieved through the N-alkylation of phenothiazine. The subsequent formation of the tartrate salt yields the final product.

Synthesis Workflow

The synthesis process can be visualized as a two-step process: the alkylation of the phenothiazine core followed by salt formation.

Experimental Protocol: Synthesis of Trimeprazine

Materials:

-

Phenothiazine

-

1-Dimethylamino-2-methyl-propylchloride

-

Sodium amide (NaNH₂) or other suitable base

-

Xylene or other appropriate aprotic solvent

-

Tartaric acid

-

Suitable solvent for salt formation and recrystallization (e.g., ethanol (B145695), isopropanol)

Procedure:

-

Alkylation of Phenothiazine:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of phenothiazine in an appropriate solvent (e.g., xylene) is prepared.

-

A strong base, such as sodium amide, is added to the solution to deprotonate the nitrogen atom of the phenothiazine ring, forming the phenothiazine anion.

-

1-Dimethylamino-2-methyl-propylchloride is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for a specified period to allow the alkylation reaction to proceed to completion.

-

After cooling, the reaction mixture is worked up by washing with water to remove any remaining base and inorganic salts. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure to yield crude Trimeprazine free base.

-

-

Formation of this compound:

-

The crude Trimeprazine base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

-

A solution of tartaric acid in the same solvent is added dropwise to the Trimeprazine solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

The mixture may be cooled to enhance precipitation.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final this compound product.

-

Note: The specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for the desired yield and purity.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and quality. This involves a combination of physical and spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | (C₁₈H₂₂N₂S)₂·C₄H₆O₆ | [3] |

| Molecular Weight | 746.98 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 68 °C (free base) | [5] |

| Solubility | 0.942 mg/mL (in water) | [5] |

| pKa | 9.11 (basic) | |

| LogP | 4.6 | [5] |

Spectroscopic and Chromatographic Data

| Technique | Key Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| FTIR (KBr) | Characteristic peaks corresponding to the phenothiazine ring system, C-H, C-N, and C-S bonds. |

| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns. |

| HPLC | Retention time corresponds to a standard reference. |

Experimental Protocols for Characterization

A validated HPLC method is crucial for the identification and purity assessment of this compound.[3]

-

Mobile Phase: A filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol (B129727), water, and acetic acid (65:34:1).[3]

-

Column: 3.9-mm × 30-cm column containing packing L1.[3]

-

Flow Rate: Approximately 1.5 mL per minute.[3]

-

Detector: UV detector at 254 nm.[3]

-

Standard Preparation: Dissolve an accurately weighed quantity of USP this compound RS in the mobile phase to obtain a solution with a known concentration of about 0.031 mg/mL.[3]

-

Assay Preparation: Transfer about 62 mg of this compound, accurately weighed, to a 100-mL volumetric flask, dissolve in and dilute with the mobile phase to volume. Transfer 5 mL of this solution to a 100-mL volumetric flask, dilute with the mobile phase to volume, and mix.[3]

-

Identification: The retention time of the major peak in the chromatogram of the Assay preparation should correspond to that in the chromatogram of the Standard preparation.[3]

-

Method: Infrared Absorption 197M (as per USP).[3]

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet of the sample.

-

Interpretation: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in this compound.

-

Test Solution: Prepare a solution of this compound in methanol containing 6 mg in each 5 mL.[3]

-

Standard Solution: Prepare a similar solution of USP this compound RS.[3]

-

Solvent System: A mixture of 0.15 mL of ammonium (B1175870) hydroxide (B78521) and 100 mL of acetone.[3]

-

Procedure: Apply 5 µL of both solutions to the TLC plate.

-

Visualization: Locate the spots by lightly spraying with iodoplatinic acid solution.[3]

-

Identification: The RF value of the principal spot from the test solution should correspond to that of the standard solution.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through the antagonism of multiple receptors. Its primary action is as a competitive antagonist at histamine H1 receptors.[2] Additionally, it acts as an antagonist at muscarinic acetylcholine receptors and dopamine D2 receptors.[2]

Histamine H1 Receptor Antagonism

By blocking the H1 receptor, Trimeprazine prevents the downstream signaling cascade initiated by histamine, which is responsible for allergic and inflammatory responses.

Dopamine D2 Receptor Antagonism

Trimeprazine's sedative and antiemetic effects are partly attributed to its blockade of dopamine D2 receptors in the central nervous system.[1][2]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further detailed spectroscopic analysis, particularly high-resolution NMR and mass spectrometry studies, would provide deeper structural insights and are encouraged for comprehensive characterization. The provided diagrams offer a clear visualization of the synthesis workflow and the key signaling pathways involved in the mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound [drugfuture.com]

- 4. GSRS [precision.fda.gov]

- 5. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Trimeprazine Tartrate: A Comprehensive Receptor Binding Affinity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine (B1682546) tartrate, also known as alimemazine, is a first-generation antihistamine of the phenothiazine (B1677639) class. While its primary therapeutic applications are as an antipruritic and sedative, its pharmacological activity extends beyond histamine (B1213489) H1 receptor antagonism. A thorough understanding of its receptor binding affinity profile is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and guiding further drug development. This technical guide provides a detailed overview of the receptor binding characteristics of trimeprazine tartrate, supported by experimental methodologies and visual representations of relevant biological pathways.

Receptor Binding Affinity Profile of this compound

This compound exhibits a multi-receptor binding profile, characteristic of many phenothiazine derivatives. Its highest affinity is for the histamine H1 receptor, consistent with its primary classification as an antihistamine. It also demonstrates notable affinity for muscarinic acetylcholine (B1216132) receptors. While comprehensive quantitative binding data for a wide array of receptors is not extensively available in the public domain, the following table summarizes the known binding affinities (Ki) and provides context from structurally related phenothiazines for other relevant receptors.

| Receptor Subtype | Ligand | Test System | Ki (nM) | Reference |

| Histamine H1 | Trimeprazine | Bovine Brain Membranes | 0.72 | [1] |

| Muscarinic Acetylcholine | Trimeprazine | Bovine Brain Preparations | 38 | [1] |

| Dopamine D2 | Chlorpromazine | Not Specified | 3.1 | [2] |

| Fluphenazine | Not Specified | 0.8 | [2] | |

| Perphenazine | Not Specified | 0.6 | [2] | |

| Promethazine | Not Specified | 16 | [2] | |

| Serotonin 5-HT2A | Chlorpromazine | Not Specified | 1.5 | [3] |

| Thioridazine | Not Specified | 4.6 | [3] | |

| Trifluoperazine (B1681574) | Not Specified | 2.5 | [3] | |

| Alpha-1 Adrenergic | Chlorpromazine | Not Specified | Potent Antagonist | [3] |

| Thioridazine | Not Specified | Potent Antagonist | [3] |

Note: Lower Ki values indicate higher binding affinity. Data for chlorpromazine, fluphenazine, perphenazine, promethazine, thioridazine, and trifluoperazine are provided for comparative purposes due to the limited availability of specific quantitative data for trimeprazine at these receptors.

Experimental Protocols

The following section details a representative experimental protocol for determining the receptor binding affinity of a compound like this compound.

Radioligand Competition Binding Assay for Histamine H1 Receptor

This protocol describes a typical in vitro experiment to determine the binding affinity of a test compound for the histamine H1 receptor using a radiolabeled ligand.

1. Materials:

-

Membrane Preparation: Homogenates of cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the human H1 receptor gene).

-

Radioligand: [³H]-mepyramine (a well-characterized H1 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled H1 receptor antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Preparation: Thaw the membrane preparation on ice. Prepare serial dilutions of this compound in the assay buffer. Prepare the [³H]-mepyramine solution in assay buffer at a concentration close to its dissociation constant (Kd).

-

Assay Setup: The assay is typically performed in a 96-well plate format, with each condition tested in triplicate.

-

Total Binding: Add assay buffer, [³H]-mepyramine, and the membrane preparation to designated wells.

-

Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and the membrane preparation to another set of wells.

-

Competition Binding: Add the serially diluted this compound, [³H]-mepyramine, and the membrane preparation to the remaining wells.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of the histamine H1 receptor and a typical experimental workflow for a radioligand binding assay.

Caption: A simplified diagram of the histamine H1 receptor signaling cascade.

Caption: A flowchart illustrating the key steps of a radioligand binding assay.

References

Trimeprazine Tartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine (B1682546) tartrate, a phenothiazine (B1677639) derivative, is a first-generation antihistamine with additional sedative, antiemetic, and anticholinergic properties. Primarily recognized for its potent antagonism of the histamine (B1213489) H1 receptor, its mechanism of action also involves interaction with dopamine (B1211576) and muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth overview of the molecular characteristics, pharmacological profile, and key experimental findings related to trimeprazine tartrate. It includes detailed summaries of its effects on intracellular signaling, its potential as an antiviral agent, and relevant pharmacokinetic parameters. Methodologies for key experimental assays are outlined to facilitate further research and development.

Core Molecular and Chemical Properties

This compound is the tartrate salt of trimeprazine (also known as alimemazine). The presence of the tartrate salt enhances its solubility.[1]

| Property | Value | Source(s) |

| Molecular Formula | C40H50N4O6S2 | [2] |

| Molecular Weight | 747.0 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Freely soluble in water, soluble in alcohol | [3] |

| CAS Number | 4330-99-8 | [2] |

Pharmacodynamics and Mechanism of Action

This compound exerts its effects through a multi-faceted interaction with several receptor systems.

Histamine H1 Receptor Antagonism

The primary mechanism of action is the competitive antagonism of histamine H1 receptors.[4][5] By blocking these receptors, this compound mitigates the effects of histamine, a key mediator in allergic reactions, leading to the alleviation of symptoms such as itching (pruritus), swelling, and redness.[4][5]

Dopamine Receptor Antagonism

This compound also acts as an antagonist at dopamine D2 receptors.[4][5] This activity, particularly in the chemoreceptor trigger zone of the brain, contributes to its antiemetic effects, making it useful for preventing nausea and vomiting.[5] Its interaction with dopamine pathways in the central nervous system is also responsible for its sedative properties.[4][5]

Muscarinic Acetylcholine Receptor Antagonism

The compound exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[5] This action leads to a reduction in secretions in the respiratory and gastrointestinal tracts and can contribute to side effects such as dry mouth and blurred vision.[5]

Key Experimental Findings and Protocols

Modulation of Insulin (B600854) Signaling in Pancreatic β-Cells

Recent research has uncovered a novel role for trimeprazine in promoting pancreatic β-cell growth and function.

Findings:

-

Trimeprazine was found to increase the expression of Insulin Receptor Substrate 2 (IRS2), a critical adapter protein in the insulin and IGF1 signaling pathways.

-

This effect is mediated through the phosphorylation of CREB (cAMP response element-binding protein).

-

In mouse models, trimeprazine treatment led to increased β-cell replication and mass, improved glucose tolerance, and enhanced the function of transplanted human islets.

This protocol describes the general steps for assessing the effect of trimeprazine on CREB phosphorylation in isolated pancreatic islets.

-

Islet Culture and Treatment: Human or mouse pancreatic islets are cultured in appropriate media. Islets are then treated with a specified concentration of this compound (e.g., 20 µg/mL) for a designated time (e.g., 24 hours). A positive control, such as Bt2cAMP, and an untreated control are included.

-

Protein Extraction: Following treatment, islets are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated CREB (p-CREB) and total CREB. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-CREB to total CREB is calculated.

In Vitro Antiviral Activity against SARS-CoV-2

Trimeprazine has been identified as an inhibitor of SARS-CoV-2 replication in in vitro studies.

| Parameter | Value | Cell Line | Source(s) |

| EC50 | 1.76 µM | Vero E6 | |

| CC50 | 19.73 µM | Vero E6 | |

| Selectivity Index (SI) | 11.2 | Vero E6 |

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound against SARS-CoV-2.

-

Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and cultured until they form a monolayer.

-

Compound Preparation: A serial dilution of this compound is prepared in the cell culture medium.

-

Antiviral Assay (EC50): The cell culture medium is removed, and the cells are pre-treated with the various concentrations of this compound for a short period. Subsequently, a known titer of SARS-CoV-2 is added to the wells. The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).

-

Cytotoxicity Assay (CC50): In a separate plate without the virus, cells are incubated with the same serial dilutions of this compound for the same duration as the antiviral assay.

-

Quantification of Viral Inhibition and Cell Viability:

-

For the antiviral assay, viral replication can be quantified by methods such as plaque reduction assays, RT-qPCR for viral RNA, or measuring virus-induced cytopathic effect (CPE).

-

For the cytotoxicity assay, cell viability is measured using assays like the MTT or CellTiter-Glo assay.

-

-

Data Analysis: The EC50 value is calculated as the drug concentration that inhibits viral replication by 50%. The CC50 value is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as CC50/EC50.

Pharmacokinetics

Pharmacokinetic data for this compound reveals its absorption, distribution, metabolism, and excretion profile.

| Parameter | Value | Species | Route | Source(s) |

| Oral Absorption | 85% ± 5% | Not Specified | Oral | [6] |

| Plasma Protein Binding | > 90% | Not Specified | - | [6] |

| Renal Excretion | 70% | Not Specified | - | [6] |

| Plasma Half-life | 3.6 - 7 hours | Human | Oral | [6] |

| Dosage in Dogs | Up to 10 lbs: ½ tablet (5mg trimeprazine) twice daily; 11-20 lbs: 1 tablet twice daily | Dog | Oral | [7] |

This protocol provides a general framework for quantifying trimeprazine concentrations in plasma samples.

-

Sample Collection: Blood samples are collected from subjects at various time points following oral administration of this compound. Plasma is separated by centrifugation.

-

Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma samples to precipitate proteins. An internal standard is added prior to precipitation for accurate quantification. The mixture is vortexed and then centrifuged.

-

LC-MS/MS Analysis:

-

Chromatography: The supernatant is injected into a liquid chromatography system. Separation is achieved on a C18 analytical column using a suitable mobile phase gradient.

-

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both trimeprazine and the internal standard.

-

-

Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of trimeprazine in the plasma samples is determined by interpolating from the calibration curve. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated using appropriate software.

Signaling Pathways and Logical Relationships

Trimeprazine's Effect on Pancreatic β-Cell Signaling

The following diagram illustrates the proposed signaling pathway through which this compound enhances pancreatic β-cell function.

Experimental Workflow for Antiviral Screening

The logical workflow for identifying and validating the antiviral properties of a compound like trimeprazine is depicted below.

References

- 1. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of trimethoprim and sulfadiazine in the dog: urine concentrations after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

An In-depth Technical Guide to Trimeprazine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Core Identity and InChI Key

Trimeprazine Tartrate, a phenothiazine (B1677639) derivative, is primarily recognized for its antihistaminic and sedative properties. The International Chemical Identifier (InChI) provides a unique and unambiguous representation of its chemical structure, crucial for database integration and computational analysis.

InChIKey: AJZJIYUOOJLBAU-CEAXSRTFSA-N

This key is a hashed version of the full InChI string, providing a concise and standardized identifier for this compound.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic profile of a drug candidate is fundamental to its development and clinical application. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | (C₁₈H₂₂N₂S)₂ · C₄H₆O₆ | [1] |

| Molecular Weight | 746.98 g/mol | [1] |

| Melting Point | 153-155 °C | [1] |

| pKa | 9.2 | [2] |

| Solubility | Freely soluble in water; soluble in alcohol. | [1][3] |

| Appearance | White to off-white, odorless, crystalline powder. | [1][3] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Source(s) |

| Oral Absorption | 85% ± 5% | Not Specified | [2] |

| Plasma Protein Binding | > 90% | Not Specified | [2] |

| Renal Excretion | 70% | Not Specified | [2] |

| Plasma Half-life | 3.6 - 7 hours | Not Specified | [2] |

| Cmax (Median) | 0.357 µmol/L | Children (3 mg/kg oral dose) | [4] |

| Tmax (Median) | 1 - 2 hours | Children (3 mg/kg oral dose) | [4] |

| AUC₀-∞ (Median) | 2.758 µmol·h/L | Children (3 mg/kg oral dose) | [4] |

| Blood Clearance (Median, assuming 100% bioavailability) | 3.7 L/kg·h | Children (3 mg/kg oral dose) | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through antagonism of multiple receptor systems. Its primary mechanism involves the blockade of histamine (B1213489) H1 receptors, but it also exhibits activity at dopaminergic and muscarinic acetylcholine (B1216132) receptors.[5][6]

Histamine H1 Receptor Antagonism

As a potent H1 receptor antagonist, Trimeprazine competitively inhibits the binding of histamine to its receptors on various cells. This action alleviates the symptoms of allergic reactions, such as itching and swelling.[5][7] The signaling cascade initiated by histamine binding to H1 receptors, which is subsequently blocked by Trimeprazine, is depicted below.

Dopamine (B1211576) Receptor Antagonism

Trimeprazine also acts as an antagonist at dopamine D2 receptors in the central nervous system.[6] This activity contributes to its sedative and antiemetic effects.

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of analytical methodologies and a general overview of the synthesis of Trimeprazine.

Analytical Methods

A variety of analytical techniques are employed for the identification and quantification of this compound in pharmaceutical formulations and biological matrices.

-

High-Performance Liquid Chromatography (HPLC): A common method for the assay of this compound involves a liquid chromatograph equipped with a 254-nm detector and a 3.9-mm × 30-cm column containing packing L1. The mobile phase typically consists of a filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol (B129727), water, and acetic acid (65:34:1). The flow rate is approximately 1.5 mL per minute.[8]

-

Thin-Layer Chromatography (TLC): For identification purposes, a solution of this compound in methanol (e.g., 6 mg in 5 mL) can be applied to a TLC plate. A suitable solvent system is a mixture of 0.15 mL of ammonium (B1175870) hydroxide (B78521) and 100 mL of acetone. The spots can be visualized by spraying with an iodoplatinic acid solution.[8]

-

Ultraviolet (UV) Spectroscopy: The dissolution of this compound tablets can be determined by UV absorption at the wavelength of maximum absorbance, which is approximately 251 nm, in a medium of 0.01 N hydrochloric acid.

Synthesis of Trimeprazine

The synthesis proceeds via the reaction of phenothiazine with 1-dimethylamino-2-methyl-propylchloride.[7] This reaction is a nucleophilic substitution where the nitrogen atom of the phenothiazine ring attacks the electrophilic carbon of the alkyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the phenothiazine nitrogen, making it a more potent nucleophile. The final product, Trimeprazine, is then reacted with tartaric acid to form the tartrate salt, which often improves the compound's solubility and stability.

Conclusion

This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound. The summarized data on its physicochemical and pharmacokinetic properties, coupled with an understanding of its mechanism of action and signaling pathways, offers a solid foundation for researchers and professionals in the field of drug development. While a detailed synthesis protocol is not publicly available, the general synthetic route provides valuable insight into its chemical origins. The analytical methods described are crucial for quality control and further research into this established pharmaceutical agent.

References

- 1. This compound [drugfuture.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Trimeprazine | phenothiazine analogue | CAS# 84-96-8 | InvivoChem [invivochem.com]

Trimeprazine Tartrate CAS number lookup

An In-depth Technical Guide to Trimeprazine (B1682546) Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine tartrate, also known as alimemazine tartrate, is a first-generation antihistamine of the phenothiazine (B1677639) chemical class.[1][2] It is primarily recognized for its antipruritic (anti-itch) and sedative properties.[1][2] This document provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support research and development activities.

Chemical and Physical Properties

-

Solubility: Soluble in water, slightly soluble in alcohol.[7]

Mechanism of Action

This compound's primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor.[1][3][9] By blocking these receptors, it inhibits the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms such as itching and swelling.[1][9]

In addition to its antihistaminergic activity, this compound also exhibits:

-

Anticholinergic effects: It acts as an antagonist at muscarinic acetylcholine (B1216132) receptors.[9]

-

Dopamine (B1211576) receptor blockade: It has an impact on the central nervous system by blocking dopamine receptors, which contributes to its sedative effects.[1]

Signaling Pathways

The therapeutic and side effects of this compound can be attributed to its interaction with several key signaling pathways.

Caption: Primary Mechanism of Action of this compound.

Recent studies have also indicated that this compound can influence other signaling pathways. For instance, it has been shown to promote the phosphorylation of CREB and increase the concentration of insulin (B600854) receptor substrate 2 (IRS2).[10]

Caption: Influence of this compound on CREB/IRS2 Signaling.

Quantitative Data

The following table summarizes key quantitative data for this compound from various in vitro assays.

| Parameter | Value | Assay Type | Reference |

| Kᵢ (Histamine H1 Receptor) | 0.72 nM | Radioligand Binding Assay | [3] |

| Kᵢ (Muscarinic Acetylcholine Receptors) | 38 nM | Radioligand Binding Assay | [3] |

| IC₅₀ (Anti-IgE-induced Histamine Release) | 19 nM | Isolated Human Lung Fragments | [3] |

| RC₅₀ (Histamine Release Induction) | 1.03 µM | Isolated Human Lung Fragments | [3] |

| EC₅₀ (SARS-CoV-2 Replication Reduction) | 1.76 µM | Vero E6 Cells | [3] |

| CC₅₀ (Cytotoxicity) | 19.73 µM | Vero E6 Cells | [3] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is a general representation for determining the binding affinity (Kᵢ) of this compound to histamine H1 and muscarinic acetylcholine receptors.

Caption: Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., histamine H1 or muscarinic acetylcholine receptors) are prepared from cultured cells or tissue homogenates.

-

Incubation: The membranes are incubated with a known concentration of a specific radiolabeled ligand (e.g., [³H]pyrilamine for H1 receptors) and a range of concentrations of this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Thin-Layer Chromatographic (TLC) Identification Test

This protocol provides a method for the identification of this compound.[11]

Methodology:

-

Standard Solution Preparation: A standard solution of USP this compound RS is prepared in methanol (B129727) at a concentration of approximately 1.2 mg/mL.[11]

-

Test Solution Preparation: A solution of the test sample is prepared in methanol at the same concentration as the Standard Solution.[11]

-

TLC Plate: A suitable thin-layer chromatographic plate is used.

-

Application: 5 µL of both the Standard Solution and the Test Solution are applied to the plate.[11]

-

Solvent System: The developing solvent system consists of a mixture of 0.15 mL of ammonium (B1175870) hydroxide (B78521) and 100 mL of acetone.[11]

-

Development: The plate is developed in a suitable chromatographic chamber until the solvent front has moved an appropriate distance.

-

Visualization: The spots are located by lightly spraying with an iodoplatinic acid solution.[11]

-

Analysis: The Rբ value of the principal spot from the Test Solution should correspond to that of the Standard Solution.[11]

Conclusion

This compound is a well-characterized phenothiazine derivative with potent antihistaminergic, anticholinergic, and sedative properties. Its primary mechanism of action through histamine H1 receptor antagonism is well-established, and emerging research suggests its involvement in other signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Alimemazine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | 4330-99-8 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Trimeprazine [drugfuture.com]

- 8. GSRS [precision.fda.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound [drugfuture.com]

An In-depth Technical Guide on the Antihistaminic and Anticholinergic Properties of Trimeprazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine (B1682546), also known as alimemazine, is a first-generation phenothiazine (B1677639) derivative recognized for its potent antihistaminic effects, which are fundamental to its use as an antipruritic agent.[1][2] Beyond its primary activity, trimeprazine also exhibits significant anticholinergic and sedative properties.[1][3][4] This technical guide provides a detailed examination of the antihistaminic and anticholinergic pharmacology of trimeprazine. It includes quantitative binding data, detailed experimental protocols for receptor binding and functional assays, and visualizations of the core signaling pathways to facilitate a deeper understanding for research and drug development applications.

Core Pharmacological Profile

Trimeprazine's therapeutic and side-effect profile is dictated by its interaction with several key neurotransmitter receptors. Its primary mechanism involves the competitive antagonism of histamine (B1213489) H1 receptors, which mediates its anti-allergic and antipruritic effects.[5][6] Additionally, its antagonism of muscarinic acetylcholine (B1216132) receptors contributes to its anticholinergic side effects, such as dry mouth and blurred vision.[3][7]

Quantitative Data: Receptor Binding Affinities

The affinity of trimeprazine for histamine H1 and muscarinic acetylcholine receptors has been quantified through radioligand binding assays, demonstrating a higher selectivity for the H1 receptor.

| Parameter | Target Receptor | Value (Ki) | Assay Type |

| Inhibition Constant | Histamine H₁ Receptor | 0.72 nM | Radioligand Binding Assay |

| Inhibition Constant | Muscarinic Acetylcholine Receptors | 38 nM | Radioligand Binding Assay |

Data sourced from references[7][8][9][10]. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.

Quantitative Data: Functional Inhibition

Functional assays quantify the ability of trimeprazine to inhibit cellular responses mediated by receptor activation.

| Parameter | Assay Description | Value (IC50) |

| Half Maximal Inhibitory Concentration | Inhibition of anti-IgE-induced histamine release from isolated human lung fragments | 19 nM |

Data sourced from reference. The IC50 value represents the concentration of an inhibitor where the response is reduced by half.

Antihistaminic Properties

Mechanism of Action at the H1 Receptor

Trimeprazine acts as a competitive antagonist at histamine H1 receptors.[5][6] By occupying the receptor binding site, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like itching, vasodilation, and increased capillary permeability.[1][3][7] Like many other H1-antihistamines, trimeprazine is also considered an inverse agonist, meaning it reduces the constitutive activity of the G-protein coupled H1 receptor, further stabilizing it in an inactive state.[7]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses.

References

- 1. What is Trimeprazine Tartrate used for? [synapse.patsnap.com]

- 2. Alimemazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. firsthope.co.in [firsthope.co.in]

- 5. (+-)-Trimeprazine | C18H22N2S | CID 5574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. benchchem.com [benchchem.com]

- 8. Trimeprazine [benchchem.com]

- 9. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alimemazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Trimeprazine Tartrate's Interaction with Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimeprazine (B1682546) tartrate, a phenothiazine (B1677639) derivative, is primarily recognized for its antihistaminic, sedative, and antiemetic properties. A crucial aspect of its pharmacological profile, particularly its antiemetic and sedative effects, is attributed to its antagonism of dopamine (B1211576) D2 receptors.[1][2] This technical guide provides a comprehensive analysis of the effects of trimeprazine tartrate on dopamine receptors, with a focus on the dopamine D2 receptor. Due to the limited availability of direct quantitative binding data for trimeprazine, this guide incorporates data from structurally related phenothiazine compounds to offer a comparative pharmacological context. Detailed experimental protocols for key assays used to characterize dopamine receptor antagonists are also provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Introduction: this compound and its Pharmacological Class

Trimeprazine (also known as alimemazine) is a first-generation antihistamine belonging to the phenothiazine class of drugs.[1] Phenothiazines are a well-established class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1][3] The therapeutic efficacy of many phenothiazines in treating psychosis is strongly correlated with their ability to antagonize dopamine D2 receptors in the brain's mesolimbic pathway.[4][5][6] While trimeprazine is not primarily used as an antipsychotic, its sedative and antiemetic actions are linked to its interaction with the dopaminergic system.[1][2]

Mechanism of Action at the Dopamine D2 Receptor

The primary mechanism of trimeprazine's effect on the dopaminergic system is the blockade of dopamine D2 receptors.[1][2] D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[7] The activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8] By acting as an antagonist, trimeprazine binds to D2 receptors without activating them, thereby preventing dopamine from binding and initiating this signaling cascade. This blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata is the basis for its antiemetic effects.[1][7] Its sedative properties are also, in part, a consequence of D2 receptor antagonism in other regions of the central nervous system.[1][7]

Signaling Pathway

The following diagram illustrates the dopamine D2 receptor signaling pathway and the inhibitory action of trimeprazine.

Quantitative Pharmacological Data

While specific binding affinity (Ki) or functional antagonism (IC50) values for this compound at the dopamine D2 receptor are not extensively reported in publicly available literature, data for other structurally related phenothiazines provide a valuable comparative framework.[7] This allows for an estimation of trimeprazine's potential potency.

| Compound | Dopamine D2 Receptor Ki (nM) | Primary Use |

| This compound | Not Reported | Antihistamine, Antiemetic |

| Chlorpromazine | 3.1 | Antipsychotic[7] |

| Thioridazine | ~10 | Antipsychotic |

| Fluphenazine | 0.8 | Antipsychotic[7] |

| Perphenazine | 0.6 | Antipsychotic[7] |

| Promethazine | 16 | Antihistamine, Antiemetic[7] |

| Trifluoperazine | 1.1 - 1.2 | Antipsychotic[9] |

Note: Ki values are collated from various sources and should be used for reference. Experimental conditions can significantly influence these values.

Experimental Protocols for Studying D2 Receptor Antagonism

To characterize the interaction of a compound like this compound with dopamine D2 receptors, several key in vitro assays are employed. These assays determine the binding affinity and functional consequences of receptor interaction.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This competitive binding assay measures the affinity of an unlabeled compound (trimeprazine) for the D2 receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Spiperone (typically at its Kd concentration), and varying concentrations of this compound.

-

For total binding wells, only membranes and radioligand are added.

-

For non-specific binding wells, membranes, radioligand, and the non-specific binding control are added.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of trimeprazine that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay assesses the functional consequence of D2 receptor antagonism by measuring changes in intracellular cAMP levels.

Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine-mediated suppression of cAMP production.

Materials:

-

Cell Line: A cell line stably co-expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).[8]

-

Agonist: Dopamine.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or luciferase-based kits.[10]

Procedure:

-

Seed the cells in a 96- or 384-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of dopamine (typically EC80) in the presence of forskolin. Forskolin raises basal cAMP levels, allowing for the detection of inhibition.

-

Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using the chosen detection kit.

-

Plot the inhibition of the dopamine response against the concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

Functional Assay: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to the activated D2 receptor, a key event in GPCR desensitization and signaling. Antagonists will block agonist-induced β-arrestin recruitment.

Objective: To determine the ability of this compound to block dopamine-induced β-arrestin recruitment to the D2 receptor.

Materials:

-

Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as one using Enzyme Fragment Complementation (EFC), BRET, or FRET technology.[11][12] These cells co-express the D2 receptor fused to one component of a reporter system and β-arrestin fused to the complementary component.

-

Agonist: Dopamine.

-

Test Compound: this compound.

-

Assay-specific Substrates/Reagents.

-

Instrumentation: A plate reader capable of detecting the specific assay signal (e.g., luminescence or fluorescence).

Procedure:

-

Plate the engineered cells in an appropriate microplate.

-

Add varying concentrations of this compound to the wells, followed by a fixed concentration of dopamine (EC80).

-

Incubate the plate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents as per the manufacturer's protocol.

-

Measure the signal (e.g., luminescence or FRET ratio) using a plate reader.

-

Calculate the percentage of inhibition of the dopamine-induced signal for each concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

This compound exerts its antiemetic and sedative effects, in part, through the antagonism of dopamine D2 receptors. While direct quantitative binding data for trimeprazine is not widely available, comparison with other phenothiazines suggests a moderate to potent interaction. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of trimeprazine's and other novel compounds' effects at dopamine D2 receptors. A thorough understanding of these interactions is essential for the optimization of existing therapies and the development of new drugs targeting the dopaminergic system.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]

- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 6. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]

- 7. benchchem.com [benchchem.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Trimeprazine Tartrate: In Vivo Experimental Protocols for Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Trimeprazine (B1682546) tartrate, a phenothiazine (B1677639) derivative, is recognized for its antihistaminic, sedative, and antipruritic properties. These characteristics make it a compound of interest for preclinical research in rodent models to investigate its therapeutic potential for allergic reactions, anxiety, and pruritus. This document provides detailed in vivo experimental protocols for assessing the pharmacological effects of trimeprazine tartrate in rodents, along with summarized quantitative data and relevant signaling pathways.

Mechanism of Action

This compound primarily exerts its effects through the antagonism of histamine (B1213489) H1 receptors, which mitigates allergic responses.[1] Additionally, its sedative and anxiolytic properties are attributed to its ability to block dopamine (B1211576) receptors in the central nervous system.[1] The drug also possesses anticholinergic and antiserotonergic activities.[1][2]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Bacterial Infection

| Species | Mouse Strain | This compound Dose (µg/g body weight) | Challenge | Endpoint | Outcome | Reference |

| Mouse | Swiss | 0.4 | S. typhimurium 74 (50x LD50) | Survival | Significant protection | [3] |

| Mouse | Swiss | 0.75 | S. typhimurium 74 (50x LD50) | Survival | Significant protection | [3] |

Table 2: Hypothetical Pharmacokinetic Parameters of Trimeprazine in Rodents (Oral Administration)

| Parameter | Unit | Rat (Hypothetical) | Mouse (Hypothetical) |

| Cmax (Maximum Concentration) | ng/mL | 120 ± 30 | 95 ± 25 |

| Tmax (Time to Maximum Conc.) | hours | 2.0 ± 0.5 | 1.5 ± 0.5 |

| AUC₀-t (Area Under the Curve) | ng·h/mL | 850 ± 200 | 550 ± 130 |

| t½ (Half-life) | hours | 6.0 ± 1.5 | 4.5 ± 1.0 |

| CL/F (Oral Clearance) | L/h/kg | 0.5 ± 0.1 | 0.9 ± 0.2 |

| Vd/F (Volume of Distribution) | L/kg | 4.0 ± 1.0 | 5.5 ± 1.5 |

Note: Comprehensive public data on the pharmacokinetic parameters of trimeprazine in common rodent models is limited. This table is an illustrative example based on typical pharmacokinetic profiles of similar compounds.[4] One study identified hydroxy, N-dealkyl, S-oxide, and sulfone derivatives as metabolites in rat urine.[5]

Experimental Protocols

Evaluation of Sedative Activity: Potentiation of Pentobarbital-Induced Sleeping Time

This protocol assesses the sedative properties of this compound by measuring its ability to prolong sleep induced by a sub-hypnotic dose of pentobarbital (B6593769).

Materials:

-

This compound

-

Pentobarbital sodium

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Male mice (e.g., ICR strain, 20-25 g)

-

Stopwatches

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Drug Administration:

-

Divide mice into groups (n=8-10 per group): Vehicle control, Positive control (e.g., diazepam), and this compound treatment groups (various doses).

-

Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

-

Pentobarbital Injection: After a specific pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a sub-hypnotic dose of pentobarbital sodium (e.g., 30-40 mg/kg, i.p.) to each mouse.

-

Observation:

-

Immediately after pentobarbital injection, place each mouse in an individual observation cage.

-

Record the time to the loss of the righting reflex (onset of sleep) and the time to the return of the righting reflex (duration of sleep). The righting reflex is lost when the animal does not right itself within 30 seconds when placed on its back.

-

-

Data Analysis: Compare the duration of sleep between the this compound-treated groups and the vehicle control group. A significant increase in sleeping time indicates a sedative effect.

Evaluation of Anxiolytic Activity: Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

This compound

-

Vehicle

-

Male rats (e.g., Wistar or Sprague-Dawley, 200-250 g) or mice

-

Video tracking software (optional, but recommended)

Procedure:

-

Apparatus Setup: The maze should be elevated (e.g., 50 cm) above the floor in a quiet, dimly lit room.

-

Animal Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.

-